N-benzyl-1-(4-methoxyphenyl)propan-2-amine N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 43229-65-8
VCID: VC21120926
InChI: InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3
SMILES: CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

N-benzyl-1-(4-methoxyphenyl)propan-2-amine

CAS No.: 43229-65-8

Cat. No.: VC21120926

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(4-methoxyphenyl)propan-2-amine - 43229-65-8

Specification

CAS No. 43229-65-8
Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Standard InChI InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3
Standard InChI Key CVGPWMGXKOKNFD-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2

Introduction

Chemical Structure and Identification

Molecular Structure

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a secondary amine featuring a benzyl group attached to the nitrogen atom and a 4-methoxyphenyl substituent at the propan-2-amine backbone. This structural arrangement contributes to its unique chemical behavior and potential biological interactions .

Identification Parameters

The compound is officially identified by the following parameters:

ParameterValue
CAS Number43229-65-8
Molecular FormulaC₁₇H₂₁NO
Molecular Weight255.35 g/mol
MDL NumberMFCD00025847

The compound is also registered with FDA UNII identifier 3624YV5A2P . As a derivative of phenethylamine, it shares structural similarities with other compounds in this class while possessing unique substitution patterns that distinguish its chemical and pharmacological profile.

Physicochemical Properties

Physical State and Appearance

N-benzyl-1-(4-methoxyphenyl)propan-2-amine appears as a pale yellow to yellow liquid at room temperature, classified as an oil .

Thermal Properties

The compound exhibits the following thermal characteristics:

PropertyValue
Boiling Point377.8±22.0 °C (Predicted)
Melting PointNot specified in available data

Solubility Profile

The compound demonstrates selective solubility behavior that is critical for its handling and application:

SolventSolubility
MethanolMiscible
Methylene ChlorideMiscible
WaterImmiscible

This solubility profile influences its extraction methods, purification processes, and potential applications in various research contexts .

Chemical Properties and Reactivity

Acid-Base Properties

N-benzyl-1-(4-methoxyphenyl)propan-2-amine functions as a weak base with a predicted pKa value of 9.54±0.19 . This property is significant for understanding its protonation states under different pH conditions and its potential interactions with biological systems.

Lipophilicity

The compound has a LogP value of 4.8, indicating high lipophilicity . This characteristic influences its membrane permeability, bioavailability, and distribution in biological systems.

Reactivity Profile

As a secondary amine with aromatic substituents, the compound can participate in various chemical transformations:

  • Nucleophilic substitution reactions at the nitrogen center

  • Oxidation reactions leading to N-oxides or deamination products

  • Coupling reactions with electrophiles

  • Formation of salts with acids (notably the hydrochloride salt)

Synonyms and Nomenclature

Alternative Names

The compound is known by several synonyms in scientific literature and chemical databases:

  • 2-(Benzylamino)-1-(4-methoxyphenyl)-propane

  • N-benzyl-4-methoxy-α-methylphenethylamine

  • 1-(4-Methoxyphenyl)-2-(benzylamino)propane

  • P-methoxyphenyl-2-benzylaminopropane

  • Para methoxy phenyl 2-benzyl amino propane

  • Formoterol Impurity 22

The variety of names reflects its relevance in different research contexts and chemical applications.

Synthesis Methods

General Synthetic Approaches

Synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine typically involves multi-step processes that may include:

  • Preparation of suitable precursors containing the methoxyphenyl group

  • Introduction of the propan-2-amine backbone

  • Attachment of the benzyl group through reductive amination or nucleophilic substitution

Enzymatic Synthesis

Transaminase (TA)-catalyzed asymmetric amination has been employed for the synthesis of this compound, starting from prochiral ketones such as 4-methoxyphenylacetone. This approach is particularly valuable for obtaining stereochemically pure forms of the compound, with (R)-selective ω-transaminases like ATA-117 being used to achieve (R)-enantiomers with high selectivity.

Alternative Routes

Alternative synthetic pathways include:

  • Pd-catalyzed allyl amine functionalization

  • Multistep organic synthesis involving benzylation of 1-(4-methoxyphenyl)propan-2-amine precursors

  • Formation of imine intermediates followed by reduction steps

Analytical Methods

Enantiomeric Analysis

Determination of enantiomeric purity is crucial for applications requiring stereochemically defined forms of the compound. Methods include:

  • HPLC analysis with chiral columns

  • Post-reaction derivatization techniques

  • Use of Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) to enable separation of enantiomers on reversed-phase columns

Optimal enantiomeric excess (ee) values exceeding 99% for (R)-enantiomers have been achieved using techniques such as kinetic resolution or immobilized enzyme reactors (IMERs).

Biological Activity and Research Applications

Enzyme Interactions

The compound demonstrates interaction with several enzymes that may account for its biological effects:

  • Inhibition of monoamine oxidase (MAO), which influences neurotransmitter metabolism

  • Metabolism by cytochrome P450 enzymes, leading to various metabolites with potential distinct biological activities

Cellular Effects

Research has indicated that the compound can modulate various cellular processes, including:

  • Influence on cell signaling pathways such as STAT3, which regulates cell growth and apoptosis

  • Potential alteration of gene expression profiles affecting cellular metabolism and function

Receptor Binding

The compound exhibits binding affinity for certain receptors, notably:

  • Serotonin receptors, with potential implications for neurotransmission

  • This binding profile suggests potential applications in research related to mood disorders and neurological function

Salt Forms and Derivatives

Hydrochloride Salt

The hydrochloride salt of N-benzyl-1-(4-methoxyphenyl)propan-2-amine (C₁₇H₂₂ClNO) has a molecular weight of 291.8 g/mol and is registered in chemical databases . This salt form offers advantages in terms of stability, solubility in polar solvents, and handling compared to the free base.

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